methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
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Description
“Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate” is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant properties .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied, with a variety of methods and synthetic analogues reported over the years . For instance, one method involves the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . Another method involves a simple, rapid, and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole nucleus in different structures, leading to diversified applications in different areas such as technology, medicine, and agriculture .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic SN2 substitution reactions . They can also be involved in Lewis acids catalyzed three-component coupling reactions .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to inhibit the activity of human cytosolic serine hydroxymethyltransferase . This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide biosynthesis and the methylation of DNA, proteins, and lipids .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its target enzyme, leading to the inhibition of the enzyme’s activity . This inhibition could potentially disrupt the metabolic processes dependent on the enzyme, leading to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to one-carbon metabolism, given the reported target of similar compounds . Disruption of this pathway could affect various cellular processes, including nucleotide biosynthesis and methylation reactions. This could potentially lead to alterations in DNA, protein, and lipid methylation patterns, affecting gene expression and cellular function .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. If it indeed inhibits human cytosolic serine hydroxymethyltransferase, it could potentially induce cell death in certain types of cancer cells, as has been reported for similar compounds .
Future Directions
Pyrazole derivatives, including “methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate”, continue to attract attention due to their interesting pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional pharmacological activities, and optimizing their properties for specific applications.
Properties
IUPAC Name |
methyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-22-12(20)7-18-8-16-13-11(14(18)21)6-17-19(13)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCIGZQIUFQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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